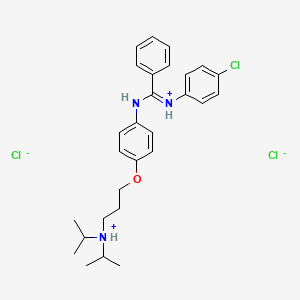![molecular formula C18H32N2Na2O6 B13781154 Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt CAS No. 68298-22-6](/img/structure/B13781154.png)
Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate is a chemical compound with the molecular formula C18H32N2Na2O6 and a molecular weight of 418.436 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate typically involves the reaction of glycine derivatives with decanoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise temperature and pressure control, as well as purification techniques such as crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylate and amide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol and amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various carboxylate, amide, alcohol, and amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate include:
- Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-(decanoylamino)ethyl]glycinate
- Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-(octanoylamino)ethyl]glycinate
Uniqueness
What sets Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate apart from similar compounds is its specific molecular structure, which imparts unique physicochemical properties. These properties include higher stability, better solubility, and enhanced reactivity, making it more suitable for certain applications in research and industry .
Eigenschaften
CAS-Nummer |
68298-22-6 |
|---|---|
Molekularformel |
C18H32N2Na2O6 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
disodium;2-[2-(carboxylatomethoxy)ethyl-[2-(decanoylamino)ethyl]amino]acetate |
InChI |
InChI=1S/C18H34N2O6.2Na/c1-2-3-4-5-6-7-8-9-16(21)19-10-11-20(14-17(22)23)12-13-26-15-18(24)25;;/h2-15H2,1H3,(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
QUOSBWWYRCGTMI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC(=O)NCCN(CCOCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)


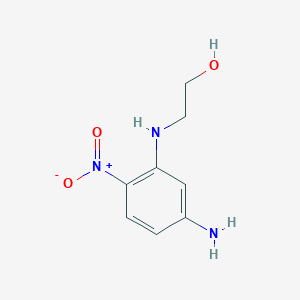
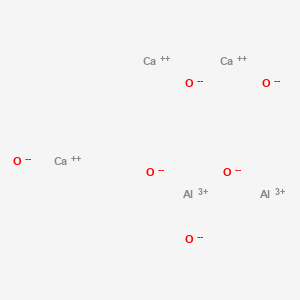

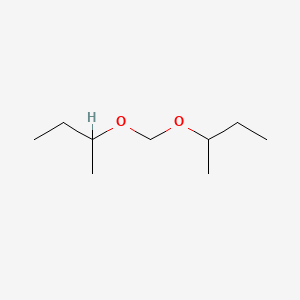
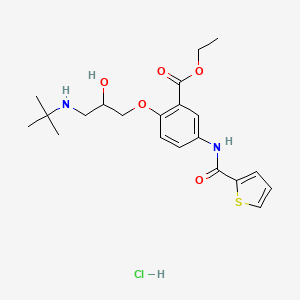
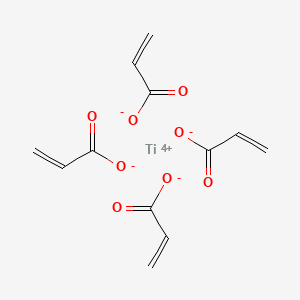
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
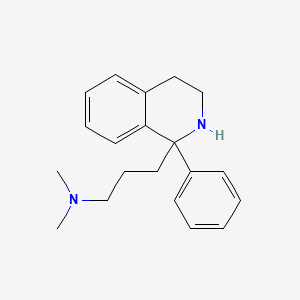
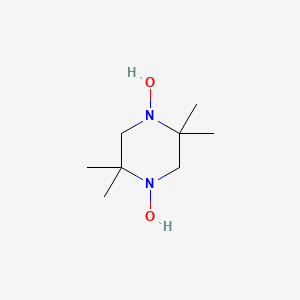
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
